![molecular formula C17H15Br2NO B13894010 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration, reduction, and cyclization to form the desired carbazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as bromination, nitration, reduction, and cyclization, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, affecting its electronic properties.
Polymerization: The compound can be polymerized to form polycarbazole derivatives, which have applications in organic electronics.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while polymerization can produce polycarbazole materials with enhanced optoelectronic properties .
Applications De Recherche Scientifique
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Cells: Employed in the development of high-efficiency solar cells due to its excellent charge transport properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism by which 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole exerts its effects is primarily related to its electronic properties. The compound’s carbazole core allows for efficient charge transport, making it suitable for use in electronic devices. The bromine atoms at the 2 and 7 positions can influence the compound’s reactivity and stability, while the 3-methyloxetan-3-yl)methyl group can affect its solubility and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9H-carbazole: Similar in structure but lacks the 3-methyloxetan-3-yl)methyl group, which can affect its solubility and reactivity.
3,6-Dibromo-9H-carbazole: Another brominated carbazole derivative with bromine atoms at different positions, leading to different electronic properties.
9-Phenylcarbazole: A carbazole derivative with a phenyl group at the 9 position, used in similar applications but with different electronic characteristics.
Uniqueness
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is unique due to the presence of the 3-methyloxetan-3-yl)methyl group, which can enhance its solubility and interaction with other molecules. This makes it particularly valuable in applications where solubility and reactivity are critical factors .
Propriétés
Formule moléculaire |
C17H15Br2NO |
|---|---|
Poids moléculaire |
409.1 g/mol |
Nom IUPAC |
2,7-dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole |
InChI |
InChI=1S/C17H15Br2NO/c1-17(9-21-10-17)8-20-15-6-11(18)2-4-13(15)14-5-3-12(19)7-16(14)20/h2-7H,8-10H2,1H3 |
Clé InChI |
OHJIISSOKOKQDL-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
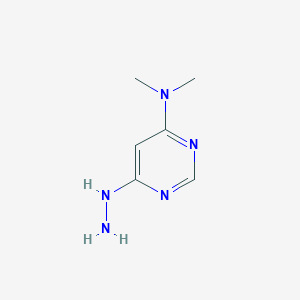
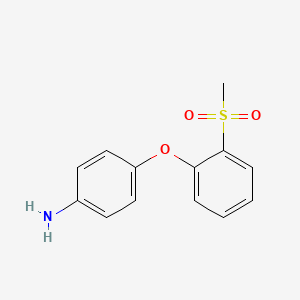
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)
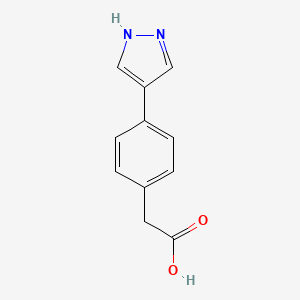

![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)
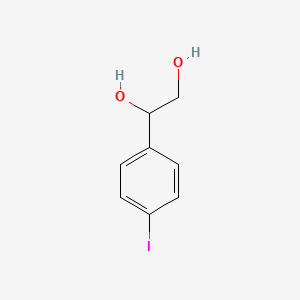
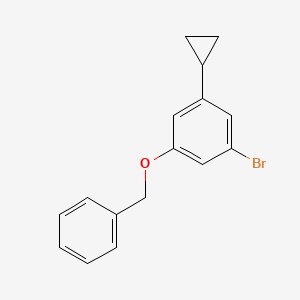
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
